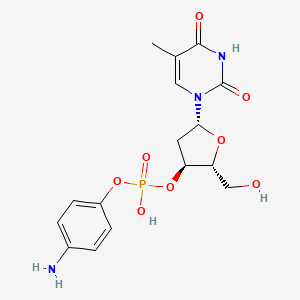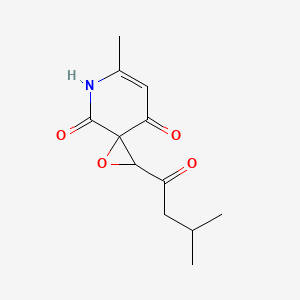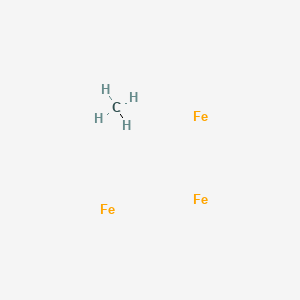
2-(Methylamino)-5-chlorobenzophenone imine
Vue d'ensemble
Description
Synthesis Analysis
2-(Methylamino)-5-chlorobenzophenone imine forms in a mixture of ethanol and sodium hydroxide, with its formation increasing with the concentration of NaOH. This compound, along with 2-(methylamino)-5-chlorobenzophenone, is produced through the decomposition of an intermediate product formed during the hydrolysis process. The synthesis involves complex reactions indicative of the intricate balance of conditions required to produce this compound (Yang et al., 1996).
Applications De Recherche Scientifique
Crystal Growth and Characterization
The growth and characterization of 2-(methylamino)-5-chlorobenzophenone imine crystals have been extensively studied. For instance, T. Suthan and colleagues (2011) demonstrated the successful growth of these crystals using the modified vertical Bridgman technique. Their research highlighted the crystal's potential applications due to its remarkable properties, including high crystalline perfection, optical transparency, and significant dielectric and mechanical properties. These characteristics suggest its applicability in photonic and electronic devices (T. Suthan et al., 2011).
Optical Properties and Photonics Applications
The vibrational spectral analysis and three-photon absorption properties of 2-(methylamino)-5-chlorobenzophenone have been studied, revealing its potential in photonic applications. D. Sajan and colleagues (2013) conducted a detailed study on its optical limiting behavior, indicating its suitability for use in photonic devices, such as optical limiters, due to effective three-photon absorption (D. Sajan et al., 2013).
Catalysis and Material Science
In material science, the compound's derivatives have been utilized to develop novel materials with unique properties. A. Lehtonen and R. Sillanpää (2004) explored tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands, showcasing potential applications in catalysis and material science. These complexes, derived from interactions with 2-(methylamino)-5-chlorobenzophenone imine, demonstrated promising catalytic activity in ring-opening metathesis polymerization of norbornene, suggesting their utility in producing novel polymeric materials (A. Lehtonen & R. Sillanpää, 2004).
Anticancer Activity and Drug Design
The compound and its derivatives have been evaluated for their anticancer activity, highlighting the versatility of its applications in medical research. Noor Uddin and colleagues (2020) synthesized Schiff bases from 2-(methylamino)-5-chlorobenzophenone imine and assessed their cytotoxicity against cancer cell lines. Their findings suggest that these compounds exhibit significant anticancer activity, indicating their potential in drug design and development for cancer treatment (Noor Uddin et al., 2020).
Mécanisme D'action
Orientations Futures
Recent studies have demonstrated the discovery and structural characterization of a number of stereoselective imine reductase enzymes . These enzymes have been engineered to produce chiral amines with high enantioselectivity . This research highlights the potential for future developments in the field of imine chemistry .
Propriétés
IUPAC Name |
2-(benzenecarboximidoyl)-4-chloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBUYDHSWMGPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971434 | |
| Record name | 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-5-chlorobenzophenone imine | |
CAS RN |
5606-40-6 | |
| Record name | 4-Chloro-2-(iminophenylmethyl)-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)-5-chlorobenzophenone imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-[imino(phenyl)methyl]-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(methylamino)-5-chlorobenzophenone imine formed during the alkaline hydrolysis of diazepam?
A1: Research indicates that 2-(methylamino)-5-chlorobenzophenone imine (2) is not a direct product of diazepam hydrolysis. Instead, it forms through a multi-step mechanism under alkaline conditions [, ]:
- Formation of 2 and 3: This unstable intermediate decomposes into two main products: 2-(methylamino)-5-chlorobenzophenone imine (2) and 2-(methylamino)-5-chlorobenzophenone (3). The ratio of these products is influenced by the concentration of NaOH, with higher concentrations favoring the formation of 2 [].
Q2: How was 2-(methylamino)-5-chlorobenzophenone imine characterized in the study?
A2: As a previously unreported derivative of diazepam, 2-(methylamino)-5-chlorobenzophenone imine's (2) structure was confirmed through multiple analytical techniques []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Oxo-3-piperidinyl)sulfamoyl]benzoic acid](/img/structure/B1213460.png)










